C-Veratroylglycol
Description
2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone has been reported in Anastatica hierochuntica with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNRISXYKZJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316405 | |
| Record name | C-Veratroylglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168293-10-5 | |
| Record name | C-Veratroylglycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168293-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C-Veratroylglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
High Resolution Electrospray Ionization Mass Spectrometry Hresims
is a powerful analytical technique essential for the precise identification and structural elucidation of complex organic molecules, including natural products like C-Veratroylglycol. This method provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with very similar nominal masses.
HRESIMS has been instrumental in identifying this compound within intricate biological matrices such as maple syrup google.comnih.govacs.org. By generating ions from the sample in the gas phase through electrospray ionization, HRESIMS coupled with high-resolution mass analyzers (like Time-of-Flight or Orbitrap) allows for the detection of molecules with high accuracy, often within a few parts per million (ppm). This precision is crucial for confirming the identity of isolated compounds and for untargeted metabolomic profiling, where a wide array of metabolites are analyzed without prior hypothesis. While specific HRESIMS data points for this compound are detailed in various studies for compound identification, the technique's ability to provide accurate mass-to-charge ratios is fundamental to its characterization in research settings geologyscience.rumdpi.comrsc.orgnih.gov.
Spectrophotometric Assays for in Vitro Bioactivity Screening
Spectrophotometric assays are widely utilized to evaluate the in vitro bioactivity of compounds like C-Veratroylglycol, particularly its antioxidant properties. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common spectrophotometric method employed for this purpose. This assay measures the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical, which is characterized by its strong absorption at around 517 nm. Upon scavenging the radical, the DPPH radical is reduced to its non-radical form, DPPH-H, leading to a decrease in absorbance that can be quantified spectrophotometrically.
Research has indicated that this compound exhibits significant antioxidant activity. Studies have reported IC50 values (the concentration of the substance that scavenges 50% of the DPPH radicals) for this compound to be less than 100 µM chemfaces.com. Other studies on isolates from natural sources, which may include this compound, have reported IC50 values in the range of approximately 68–3000 µM for DPPH radical scavenging nih.gov. These findings are often compared against established antioxidant standards such as α-tocopherol, ascorbic acid (Vitamin C), and butylated hydroxytoluene (BHT) to contextualize the compound's potency.
Table 1: DPPH Radical Scavenging Activity of this compound and Reference Compounds
| Compound | Assay Type | Activity Metric | Value | Source(s) |
| This compound | DPPH Radical Scavenging | IC50 | < 100 µM | chemfaces.com |
| This compound | DPPH Radical Scavenging | IC50 | ~68-3000 µM | nih.gov |
| α-Tocopherol | DPPH Radical Scavenging | EC50 | 10.1 µg/mL | chemfaces.com |
| Ascorbic acid (Vit C) | DPPH Radical Scavenging | IC50 | 40 µM | nih.gov |
| BHT | DPPH Radical Scavenging | IC50 | 3000 µM | nih.gov |
Chemometrics and Data Integration in C Veratroylglycol Metabolomics
Metabolomics, the study of the complete set of small molecules (metabolites) within a biological system, generates vast and complex datasets. Chemometrics—the application of mathematical and statistical methods to chemical data—is indispensable for extracting meaningful biological insights from these datasets, particularly in studies involving compounds like C-Veratroylglycol found in complex mixtures. Techniques such as Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are routinely employed to analyze metabolomic data pensoft.netnih.govnih.govfrontiersin.orgplos.org.
Compound List
Mechanistic Investigations of C Veratroylglycol S Biological Activities in Vitro Research
In Vitro Antioxidative Properties and Mechanisms of Action
The antioxidative capabilities of C-Veratroylglycol are primarily investigated through in vitro assays that measure its ability to neutralize reactive oxygen species (ROS) and reduce oxidative stress. As a phenolic compound, its structure lends itself to participating in oxidation-reduction reactions, a key characteristic of antioxidants.
Radical Scavenging Activity (e.g., DPPH, ABTS assays)
This compound has demonstrated radical scavenging activity, a fundamental aspect of antioxidant function. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay are commonly employed to quantify this activity. The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to its decolorization.
In studies involving hazelnut shell extracts, which contain this compound as a significant component, the extract exhibited in vitro scavenging activity against the DPPH radical. The extract showed an EC50 value of 31.7 μg/mL, which was compared to α-tocopherol's EC50 of 10.1 μg/mL chemfaces.commdpi.comresearchgate.net. Furthermore, within a broader analysis of phenolic derivatives isolated from such extracts, this compound, as a phenolic derivative, was noted to possess superior antioxidant activity, with reported IC50 values below 100 μM, outperforming lignans (B1203133) and stilbenes chemfaces.commdpi.comresearchgate.net.
The 2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method that evaluates the antioxidant capacity of compounds by measuring their ability to scavenge the ABTS radical cation mdpi.comprotocols.ionih.govmdpi.comnih.gov. While specific ABTS data for this compound alone was not detailed in the reviewed literature, its classification as a phenolic compound suggests it would likely exhibit activity in this assay as well, given the general efficacy of phenols in scavenging ABTS radicals mdpi.com.
Exploratory Studies of this compound in Plant Biochemistry
Research into this compound has explored its presence and potential roles within plant systems. As a component of plant extracts, its biochemical functions are being investigated, particularly concerning its contribution to plant structure and defense mechanisms.
Contribution to Plant Structural Elements
This compound is classified as a phenolic compound, a group of secondary metabolites known for their diverse roles in plants biosynth.comresearchgate.netnumberanalytics.com. Due to its phenolic nature, this compound is understood to contribute to the structural integrity of plant tissues biosynth.com. While specific details regarding its precise structural functions are still under investigation, phenolic compounds, in general, are integral to plant cell wall composition and provide mechanical support researchgate.netnumberanalytics.com.
In Vitro Biological Pathway Modulation in Agronomy and Pharmaceutical Science (Exploratory Stage)
The potential applications of this compound in agronomy and pharmaceutical science are currently in an exploratory phase, with its mechanism of action involving oxidation-reduction reactions and interactions with proteins and enzymes that affect biochemical pathways biosynth.com.
Pharmaceutical Science:
Antioxidant Activity: this compound demonstrates in vitro antioxidant activity, notably its capacity to scavenge free radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) chemfaces.commdpi.comnih.govresearchgate.net. This property makes it a compound of interest for research into oxidative stress and related conditions.
Table 1: In Vitro Antioxidant Activity Comparison
| Compound/Extract | Assay | EC₅₀ Value | Notes |
|---|---|---|---|
| α-Tocopherol | DPPH | 10.1 μg/mL | Reference standard |
| Hazelnut Shell Extract | DPPH | 31.7 μg/mL | Contains this compound |
| This compound | DPPH | < 100 µM | General antioxidant activity |
Cytotoxic Activity: Studies involving plant extracts that contain this compound have reported in vitro cytotoxic effects against human cancer cell lines, including A375, SK-Mel-28, and HeLa chemfaces.commdpi.comnih.gov. These investigations suggest that the extract may induce apoptosis through caspase-3 activation chemfaces.commdpi.comnih.gov. However, the specific contribution of isolated this compound to these cytotoxic effects, compared to other compounds present in the extract such as neolignans (lawsonicin, cedrusin, balanophonin), carpinontriol B, β-hydroxypropiovanillone, and gallic acid, warrants further detailed investigation chemfaces.commdpi.comnih.gov.
Table 2: In Vitro Cytotoxic Activity of Hazelnut Shell Extract on Human Cancer Cell Lines
| Cell Line | IC₅₀ Value (μg/mL) |
|---|---|
| A375 | 584 |
| SK-Mel-28 | 459 |
Potential for Pathway Modulation: Research on related phenylpropanoid compounds has indicated potential roles in modulating biochemical pathways relevant to health, such as α-glucosidase inhibition, suggesting that this compound might also influence pathways pertinent to pharmaceutical applications. This remains an area for further exploration researchgate.net.
Advanced Analytical and Spectroscopic Characterization in C Veratroylglycol Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental for determining the purity of C-Veratroylglycol and for its quantification in complex mixtures.
HPLC-DAD is a widely employed technique for the analysis of phenolic compounds, including this compound, due to its ability to separate compounds and provide UV-Vis spectral information for identification and quantification mdpi.comresearchgate.net. A Certificate of Analysis for this compound indicates a purity of ≥98% chemfaces.com. Typical HPLC-DAD analyses for similar compounds often utilize reversed-phase columns, such as ODS Hypersil C-18 or Phenomenex KINETEX® C18, with mobile phases consisting of acetonitrile (B52724) and water, often acidified with formic or acetic acid mdpi.commdpi.come-nps.or.kr. Detection wavelengths commonly employed for phenolic compounds range from 210 nm to 320 nm, with 254 nm and 278 nm being frequently used mdpi.come-nps.or.krnih.gov. The DAD detector offers the advantage of acquiring full UV spectra, aiding in peak identification by comparing with reference standards or spectral libraries mdpi.com.
Table 1: Typical HPLC-DAD Parameters and Reported Purity for this compound
| Parameter | Specification/Example | Reference |
| Purity | ≥98% | chemfaces.com |
| Typical Column | ODS Hypersil C-18, Phenomenex KINETEX® C18 | mdpi.commdpi.com |
| Typical Mobile Phase | Acetonitrile/Water with formic/acetic acid | mdpi.comfrontiersin.org |
| Typical Detection λ (nm) | 254, 278, 320 | mdpi.come-nps.or.kr |
UHPLC coupled with tandem mass spectrometry (QqQ-MS/MS) provides high sensitivity and selectivity, making it invaluable for metabolite profiling and the identification of compounds like this compound in complex biological matrices mdpi.comnih.govnih.gov. This technique allows for the determination of molecular weight and structural information through fragmentation patterns. For this compound, LC-MS analysis has identified precursor ions and fragment ions that aid in its structural confirmation nih.govchemfaces.com. Common mobile phases involve gradients of acetonitrile and water, often with acidic modifiers, and separation is typically performed on C18 columns at controlled temperatures (e.g., 40°C) mdpi.commdpi.com. Ionization is usually achieved via electrospray ionization (ESI) in positive or negative modes mdpi.com.
Table 2: Mass Spectrometry Data for this compound
| Ion Type | m/z | Proposed Formula | Reference |
| [M+H]⁺ | 213.076 | C₁₀H₁₃O₅⁺ | nih.gov |
| [M+Na]⁺ | 235.0582 | C₁₀H₁₂O₅Na⁺ | chemfaces.com |
| Fragment Ion | 151.041962 | - | nih.gov |
| Fragment Ion | 213.075150 | - | nih.gov |
| Fragment Ion | 108.021629 | - | nih.gov |
| Fragment Ion | 165.053726 | - | nih.gov |
| Fragment Ion | 195.065552 | - | nih.gov |
| Computed Exact Mass | 212.06847348 | C₁₀H₁₂O₅ | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural elucidation of organic compounds. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial.
¹H NMR spectroscopy provides information about the number, type, and connectivity of protons within a molecule, characterized by chemical shifts (δ), multiplicity, and coupling constants (J) msu.edustanford.edu. ¹³C NMR spectroscopy provides information about the carbon backbone, with chemical shifts indicating the electronic environment of each carbon atom msu.edustanford.edu. While specific ¹³C NMR data for this compound is not detailed in the provided snippets, ¹H NMR data has been reported.
Table 3: ¹H NMR Spectroscopic Data for this compound
| Signal (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment | Reference |
| 3.78 | m | - | H-9a | breedonsmaplesyrup.com |
| 3.90 | m | - | H-9b | breedonsmaplesyrup.com |
| 3.93 | s | - | OCH₃ | breedonsmaplesyrup.com |
| 5.13 | dd | J=3.5, 5.5 | H-8 | breedonsmaplesyrup.com |
| 6.89 | ? | ? | Aromatic H | breedonsmaplesyrup.com |
Note: 'm' denotes multiplet, 's' denotes singlet, 'dd' denotes a doublet of doublets. Further details on multiplicity and specific assignments require more comprehensive spectral data.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for confirming structural assignments and establishing connectivity between atoms that are not directly bonded or are separated by multiple bonds researchgate.netsdsu.educolumbia.eduemerypharma.com. COSY experiments reveal proton-proton couplings, indicating adjacent protons. HSQC experiments correlate directly bonded protons and carbons (one-bond correlations), helping to assign specific proton signals to their corresponding carbon atoms. HMBC experiments detect longer-range couplings (two- or three-bond correlations) between protons and carbons, which are crucial for piecing together the molecular framework and confirming the positions of functional groups researchgate.netsdsu.educolumbia.eduemerypharma.com. These techniques are instrumental in unequivocally confirming the structure of this compound, complementing the information obtained from 1D NMR and MS.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides critical information for determining the molecular formula and elucidating the structure of this compound through analysis of its molecular ion and fragmentation patterns neu.edu.tryoutube.comlibretexts.org. The exact mass of 212.06847348 Da, calculated for the molecular formula C₁₀H₁₂O₅, is consistent with the compound's elemental composition nih.gov. Tandem mass spectrometry (MS/MS) provides fragment ions that arise from the breakdown of the molecular ion, offering insights into the molecular structure nih.govyoutube.comscienceready.com.au. The observed fragment ions, such as those at m/z 151.041962 and 213.075150, along with others listed in Table 2, result from specific bond cleavages within the molecule, aiding in the confirmation of its proposed structure.
Compound List:
this compound
Advanced Analytical and Spectroscopic Characterization of this compound
This compound is a natural product identified in various plant sources, notably maple syrup and hazelnut shells, and is recognized for its potential bioactivities. The accurate characterization and understanding of its presence and effects rely heavily on sophisticated analytical techniques. This article focuses on key methodologies employed in research involving this compound, specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), spectrophotometric assays for bioactivity screening, and the application of chemometrics and data integration in metabolomic studies.
Theoretical and Computational Studies of C Veratroylglycol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for dissecting the electronic structure and predicting the chemical reactivity of molecules. These methods allow researchers to model the behavior of electrons within a molecule, providing a foundation for understanding its stability, reactivity, and spectroscopic properties quantumzeitgeist.comnih.govvub.beethz.chmdpi.com.
Through DFT, one can calculate key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their associated gap. The HOMO-LUMO gap is a significant indicator of a molecule's electronic properties, including its charge transport capabilities and excitation energies nih.govmdpi.com. Furthermore, these calculations can map the distribution of electron density, revealing areas of high and low electron concentration through Molecular Electrostatic Potential (MEP) surfaces. These surfaces highlight potential sites for electrophilic or nucleophilic attack, thereby offering insights into the molecule's chemical reactivity nih.govmdpi.comresearchgate.net. Various exchange-correlation functionals (e.g., B3LYP, PBE, PBE0) and basis sets (e.g., 6-311++G(d,p)) are employed to achieve varying degrees of accuracy and computational efficiency nih.govmdpi.commdpi.comscielo.br. While specific DFT calculations detailing the electronic structure and reactivity of C-Veratroylglycol are not extensively published, these methods would typically be applied to such an analysis.
Table 1: Common DFT Functionals and Basis Sets in Computational Chemistry
| Category | Examples | Typical Application |
| Exchange-Correlation Functionals | B3LYP, PBE, PBE0, WC1LYP, WB97XD, LDA | Predicting molecular geometries, electronic properties (HOMO-LUMO), reaction energies, spectroscopic parameters. |
| Basis Sets | 6-31G*, 6-311++G(d,p), cc-pVTZ, LANL2DZ, def2-TZVP | Describing atomic orbitals and their combinations to represent molecular wavefunctions, influencing accuracy. |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are computational techniques crucial for understanding how molecules interact with biological targets, such as proteins and enzymes. These methods predict the preferred orientation and binding affinity of a ligand to a target's active site ijpsjournal.comfrontiersin.org. By simulating these interactions, researchers can gain insights into potential biological activities and guide the design of new therapeutic agents.
The process typically involves generating a 3D model of the ligand and the target, followed by a docking algorithm that explores various binding poses and scores their likelihood based on interaction energies. Tools like AutoDock, BIOVIA Discovery Studio, and Schrödinger's platforms are commonly used for these simulations researchgate.net3ds.comunair.ac.idschrodinger.com. Molecular dynamics (MD) simulations can further refine these predictions by accounting for the flexibility of both the ligand and the target over time, providing a more dynamic view of the binding process unair.ac.idmdpi.com. Although this compound has been identified in various plant extracts, specific molecular modeling or docking studies where it serves as a ligand against particular biological targets are not detailed in the surveyed literature. However, the methodologies are well-established for exploring such interactions.
Table 2: Key Aspects of Molecular Modeling and Docking Simulations
| Aspect | Description | Significance |
| Molecular Modeling | Creating and manipulating 3D representations of molecules; conformational analysis. | Understanding molecular shape, flexibility, and potential interaction sites. |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a target receptor. | Identifying potential drug candidates, understanding enzyme-substrate interactions, virtual screening. |
| Binding Energy/Score | A quantitative measure of the strength of interaction between a ligand and its target. | Ranking potential binders; lower energy typically indicates stronger binding. |
| Ligand-Target Interactions | Specific forces (hydrogen bonds, van der Waals, electrostatic) between the ligand and amino acid residues in the target's binding site. | Rationalizing binding affinity, identifying key residues for interaction, guiding lead optimization. |
| Molecular Dynamics (MD) | Simulating the time-dependent movement of atoms and molecules. | Assessing the stability of ligand-target complexes, exploring conformational changes during binding. |
Computational Prediction of Spectroscopic Parameters
Computational methods play a significant role in predicting spectroscopic parameters, aiding in the identification and characterization of chemical compounds. Techniques such as DFT, Time-Dependent DFT (TD-DFT), and the Gauge-Independent Atomic Orbital (GIAO) method are widely used to simulate Nuclear Magnetic Resonance (NMR) spectra (¹H NMR, ¹³C NMR), Infrared (IR) and Raman spectra, and Ultraviolet-Visible (UV-Vis) absorption spectra nih.govmdpi.comresearchgate.net.
These computational predictions are invaluable for interpreting experimental spectroscopic data. For instance, calculated NMR chemical shifts and coupling constants can be compared with experimental values to confirm the structure of a synthesized or isolated compound nih.govmdpi.com. Similarly, predicted IR and UV-Vis spectra can help assign vibrational modes and electronic transitions, respectively, providing further structural confirmation nih.govmdpi.comresearchgate.net. The accuracy of these predictions often relies on the choice of theoretical models, functionals, basis sets, and the consideration of solvent effects nih.govmdpi.com. While specific computational spectroscopic predictions for this compound are not detailed in the reviewed literature, these established methods are routinely applied to characterize molecules.
Compound List
this compound
Apigenin
Ethyl ferulate
Ethyl caffeate
Synapyl aldehyde
Coniferyl aldehyde
2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone
Lawsonicin
Cedrusin
Carpinontriol B
β-hydroxypropiovanillone
Amodiaquine
Future Research Directions and Unexplored Avenues for C Veratroylglycol
Elucidation of C-Veratroylglycol Biosynthetic Pathways in Plant Systems
A fundamental gap in our knowledge is the precise biosynthetic route to this compound in plants. It is hypothesized to originate from the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. nih.govnih.govfrontiersin.org Phenylalanine serves as the initial precursor, which is converted through a series of enzymatic steps to various hydroxycinnamic acids and their CoA esters. researchgate.net The veratroyl moiety of this compound likely derives from intermediates such as ferulic acid or vanillic acid, followed by glycosylation.
Future research should focus on identifying the specific enzymes and genes involved in this pathway. A multi-omics approach, integrating transcriptomics, proteomics, and metabolomics, can be a powerful tool to identify candidate genes that are co-expressed with the accumulation of this compound. frontiersin.org Furthermore, modern techniques in natural product biosynthesis elucidation, such as chemoproteomics using activity-based probes, could accelerate the discovery of the enzymes responsible for its formation. frontiersin.org Isotope labeling studies, followed by tracing the labeled precursors through the metabolic network, will be crucial in definitively mapping the biosynthetic steps. nih.gov Unraveling this pathway is not only of fundamental scientific interest but also opens the door to metabolic engineering strategies for enhanced production of this compound in plants or microbial hosts.
Table 1: Potential Techniques for Elucidating this compound Biosynthesis
| Technique | Application | Expected Outcome |
| Transcriptomics (RNA-Seq) | Comparative analysis of gene expression in high vs. low this compound-producing plant tissues. | Identification of candidate genes (e.g., P450s, methyltransferases, glycosyltransferases) involved in the pathway. |
| Chemoproteomics | Use of substrate-mimicking chemical probes to capture and identify biosynthetic enzymes from plant extracts. | Direct identification of enzymes that bind to and modify this compound precursors. frontiersin.org |
| Isotope Tracer Studies | Feeding plants with labeled precursors (e.g., ¹³C-phenylalanine) and tracking the label incorporation into this compound. | Definitive mapping of the metabolic route and identification of key intermediates. |
| Gene Knockout/Silencing | Using CRISPR-Cas9 or RNAi to silence candidate genes and observing the effect on this compound accumulation. | Functional validation of genes involved in the biosynthetic pathway. frontiersin.org |
Development of Scalable and Environmentally Sustainable Synthetic Methodologies
Currently, this compound is primarily obtained through isolation from natural sources, a process that is often low-yielding and not scalable for large-scale applications. The development of efficient and sustainable synthetic routes is therefore a critical research avenue. Future synthetic strategies should be guided by the principles of green chemistry, aiming to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. paperpublications.orgnih.gov
One promising approach is the use of biocatalysis, employing enzymes or whole-cell systems to perform key transformations with high selectivity and under mild conditions. For instance, glycosyltransferases could be used for the final glycosylation step, while other enzymes could catalyze the formation of the veratroyl core. Chemoenzymatic synthesis, which combines the advantages of both chemical and biological catalysts, could also be explored. Furthermore, the use of greener solvents, such as water, supercritical fluids, or ionic liquids, and energy-efficient reaction activation methods like microwave or ultrasound irradiation, should be investigated to develop truly sustainable synthetic protocols. paperpublications.org The development of a scalable synthesis will be instrumental for enabling in-depth biological studies and potential commercialization.
Identification of Novel In Vitro Biological Targets and Signaling Pathways
While preliminary studies suggest antioxidant and cytotoxic activities for extracts containing this compound, the specific molecular targets and mechanisms of action of the pure compound are unknown. A crucial area of future research is the systematic screening of this compound against a wide range of biological targets to uncover its pharmacological potential.
Given its phenolic structure, it is plausible that this compound could modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Many phenolic compounds are known to interact with protein kinases and transcription factors. frontiersin.orgnih.gov Future studies should investigate the effect of this compound on major inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Its potential to modulate pathways related to cell survival and apoptosis, like the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, should also be a focus. nih.govtandfonline.com High-throughput screening assays, coupled with molecular biology techniques, will be essential to identify direct protein targets and elucidate the downstream signaling cascades affected by this compound. Understanding these interactions will provide a rational basis for its potential therapeutic applications. nih.govcore.ac.uk
Table 2: Potential Signaling Pathways for Investigation
| Signaling Pathway | Potential Biological Effect | Rationale for Investigation |
| NF-κB Pathway | Anti-inflammatory | Many phenolic compounds inhibit NF-κB activation, a key regulator of inflammation. nih.gov |
| MAPK Pathways (ERK, JNK, p38) | Regulation of cell proliferation, stress response, and apoptosis | Common targets for polyphenols with anticancer and neuroprotective effects. frontiersin.org |
| PI3K/Akt Pathway | Cell survival and proliferation | Modulation of this pathway is implicated in the anticancer effects of various natural products. nih.govtandfonline.com |
| Nrf2 Pathway | Antioxidant and cytoprotective responses | Phenolic compounds are known activators of Nrf2, leading to the expression of antioxidant enzymes. nih.gov |
Advanced Analytical Method Development for Trace Analysis in Complex Biological Matrices
To understand the pharmacokinetics and biodistribution of this compound, sensitive and specific analytical methods for its quantification in complex biological matrices like plasma, urine, and tissues are required. The development of such methods is a critical and currently unmet need.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of small molecules in biological samples due to its high sensitivity, selectivity, and robustness. nih.govsigmaaldrich.commdpi.com Future research should focus on developing and validating a reliable LC-MS/MS method for this compound. This will involve optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to efficiently extract the analyte and remove interfering matrix components. nih.govnih.gov The method would need to be rigorously validated according to regulatory guidelines, establishing its linearity, accuracy, precision, and limit of quantification. nih.gov Once established, this analytical tool will be indispensable for preclinical and potentially clinical studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Computational Drug Discovery and Rational Design of this compound Derivatives
Computational approaches can significantly accelerate the discovery and optimization of bioactive compounds. nsf.gov.lklp.edu.uaresearchgate.net For this compound, in silico methods can be employed to predict its biological activities, identify potential protein targets, and guide the rational design of derivatives with improved potency and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of this compound and its virtual derivatives with their predicted antioxidant or other biological activities. nih.govmdpi.comnih.gov Molecular docking simulations can be used to predict the binding modes of this compound within the active sites of potential protein targets, providing insights into the molecular basis of its activity. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be used to investigate the electronic properties of this compound, such as bond dissociation energies and ionization potentials, which are crucial for understanding its antioxidant capacity. nsf.gov.lknih.gov These computational insights can then guide the synthesis of a focused library of this compound derivatives with modifications designed to enhance target affinity, selectivity, and bioavailability, ultimately leading to the development of more effective therapeutic agents. mdpi.comnih.gov
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
